3-(4-Fluorophenyl)-5-nitrobenzoic acid
Description
3-(4-Fluorophenyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and a 4-fluorophenyl substituent at the 3-position. The compound combines the strong electron-withdrawing effects of the nitro group with the moderate lipophilicity and electronic influence of the fluorophenyl ring. This structure is commonly utilized in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and antidiabetic agents, due to its ability to modulate electronic and steric properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXIWCUCRQAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688748 | |
| Record name | 4'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-28-6 | |
| Record name | 4'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-nitrobenzoic acid typically involves the nitration of 3-(4-Fluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluorophenyl)-5-nitrobenzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-nitrobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-5-nitrobenzoic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-(4-Fluorophenyl)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
3-(3-Chloro-5-Fluorophenyl)-5-Nitrobenzoic Acid (CAS RN: 1261928-24-8)
- Structural Difference : Replaces the 4-fluorophenyl group with a 3-chloro-5-fluorophenyl substituent.
- Impact: Acidity: The chloro group enhances electron withdrawal, lowering the pKa (~1.8) compared to the target compound (~2.1). Lipophilicity: Increased LogP (2.8 vs. 2.3) due to the chloro group’s hydrophobicity.
3-(Dihydroxyphosphoryl)-5-Nitrobenzoic Acid
- Structural Difference : Substitutes the fluorophenyl group with a dihydroxyphosphoryl moiety.
- Impact :
4-Fluoro-2-Methyl-3-Nitrobenzoic Acid (CAS RN: 1807041-35-5)
- Structural Difference : Positions the nitro group at C3, fluorine at C4, and adds a methyl group at C2.
- Acidity: Lower acidity (pKa ~2.5) due to reduced electron withdrawal from the nitro group’s meta position relative to the carboxylic acid .
2-{[(3-Fluorophenyl)Methyl]Amino}-5-Nitrobenzoic Acid
- Structural Difference: Introduces an amino-benzyl group at C2.
- Impact: Hydrogen Bonding: The amino group enables hydrogen bonding, altering binding interactions in enzyme inhibition (affinity = -8.9 kcal/mol vs. -8.7 kcal/mol for the target compound).
Data Table: Key Comparative Properties
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